molecular formula C9H10N2O4 B1149824 3-(4-(2-carboxy)-Pyridyl)-L-alanine CAS No. 112055-80-8

3-(4-(2-carboxy)-Pyridyl)-L-alanine

Cat. No. B1149824
CAS RN: 112055-80-8
M. Wt: 210.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-(2-carboxy)-Pyridyl)-L-alanine” is a complex organic compound. It contains an alanine (an amino acid) moiety, a pyridine ring (a basic heterocyclic ring), and a carboxy group. Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the carboxy group, and the attachment of the alanine moiety. A potential method could involve Suzuki–Miyaura coupling, a widely-used transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the alanine moiety, and the carboxy group. The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyridine ring, the alanine moiety, and the carboxy group. Carboxylic acids are known to undergo a variety of reactions, including nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridine ring, the alanine moiety, and the carboxy group. Carboxylic acids are generally weaker acids than mineral acids, but stronger acids than alcohols .

Scientific Research Applications

1. Synthesis of Quinazoline and Quinazolinone Derivatives Quinazoline and quinazolinone derivatives are important six-membered heterocyclic compounds that possess a broad range of pharmacological activities . They exhibit antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor activities . The compound “3-(4-(2-carboxy)-Pyridyl)-L-alanine” could potentially be used in the synthesis of these derivatives.

Spectral Characterization

The compound can be used in the spectral characterization of quinazoline and quinazolinone derivatives. This involves the use of infrared, mass spectroscopy, 1 HNMR, and elemental analysis .

Dye Sensitized Solar Cells

Cyanine dyes, which have near-infrared absorption bands optimized for solar cell applications, can be synthesized using “3-(4-(2-carboxy)-Pyridyl)-L-alanine”. These dyes are used as sensitizers in dye-sensitized solar cells .

4. Synthesis of Phenylacetylene Containing 1,2,3-Triazole Group The compound can be used in the synthesis of phenylacetylene containing 1,2,3-triazole group. This involves a Huisgen-type [3 + 2]-cycloaddition reaction between 3-(4-azidophenyl) acrylic acid and ethyl propiolate .

Bromination and Debrominative Decarboxylation Reactions

“3-(4-(2-carboxy)-Pyridyl)-L-alanine” can be used in bromination and debrominative decarboxylation reactions. This involves the bromination of (E)-1-[4-(2-carboxy-vinyl)phenyl]-[1,2,3]triazole-4-carboxylic acid ethyl ester, followed by a debrominative decarboxylation reaction with Et3N in DMF under microwave .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and potential applications. For example, imidazole- and benzimidazole-containing drugs have been extensively used in the clinic to treat various types of diseases with high therapeutic potential .

properties

IUPAC Name

4-(2-amino-2-carboxyethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-6(8(12)13)3-5-1-2-11-7(4-5)9(14)15/h1-2,4,6H,3,10H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFHLIQFEUPHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-2-carboxyethyl)pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.